2-Ethoxypyrimidin-5-amine
Overview
Description
2-Ethoxypyrimidin-5-amine is a chemical compound with the CAS Number: 73418-86-7 . It has a molecular weight of 139.16 and its IUPAC name is 2-ethoxy-5-pyrimidinamine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Ethoxypyrimidin-5-amine is C6H9N3O. The InChI Code is 1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 .
Physical And Chemical Properties Analysis
2-Ethoxypyrimidin-5-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Applications in Cancer Research
2-Ethoxypyrimidin-5-amine derivatives have shown promise in cancer research, particularly as tubulin polymerization inhibitors. Notably, compounds with the ethoxy group positioned at the 4-position of the phenyl ring exhibited significant anticancer activities. These compounds were found to be highly effective against cancer cell lines such as MCF-7 and HepG2, demonstrating their potential as therapeutic agents. They operate by hindering tubulin polymerization, inducing cell cycle arrest, and promoting apoptosis in cancer cells, with molecular modeling suggesting binding at the colchicine site of tubulin (Liu, Wang, Peng, & Li, 2020).
Role in Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of a variety of bioactive compounds. For instance, it played a crucial role in the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which demonstrated potent analgesic and anti-inflammatory properties. These compounds, synthesized through a cyclization process followed by nucleophilic substitution, showed significant potential, surpassing standard drugs in some cases, with a notably low ulcer index for the most potent compounds (Chhabria, Bhatt, Raval, & Oza, 2007).
Use in Kinase Inhibition
In a bid to discover new kinase inhibitors, 2-Ethoxypyrimidin-5-amine derivatives were explored, leading to the creation of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides. These compounds hold significance due to the biological activity of the 5-fluorouracil core in anticancer agents. The synthetic pathways for these series involved regioselective substitution and amide preparation, underscoring the versatility and potential of 2-Ethoxypyrimidin-5-amine in medicinal chemistry (Wada et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-ethoxypyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNZINMQYGYLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663922 | |
Record name | 2-Ethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxypyrimidin-5-amine | |
CAS RN |
73418-86-7 | |
Record name | 2-Ethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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